1-Benzyl-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H13NO3. It is a derivative of pyrrolidine, characterized by the presence of a benzyl group attached to the nitrogen atom and a carboxylic acid group at the third position of the pyrrolidine ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals .
Mechanism of Action
Target of Action
Similar compounds have been suggested to potentially affect gaba-receptors, histamine-n-methyl transferase, and benzodiazepine receptors .
Result of Action
Based on the potential targets, it can be inferred that the compound might exhibit arrhythmogenic, antiepileptic, anxiolytic, and other types of pharmacological activity .
Biochemical Analysis
Biochemical Properties
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as those regulating the Nrf2 transduction pathway . This interaction can lead to the activation or inhibition of these enzymes, thereby influencing cellular responses to oxidative stress.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the Nrf2 pathway, leading to increased expression of antioxidant genes . Additionally, it has been reported to possess analgesic and antihypoxic effects, which can impact cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with the Nrf2 pathway, resulting in the activation of antioxidant response elements . This interaction can lead to changes in gene expression and cellular responses to oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained activation of antioxidant pathways, which may have protective effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as analgesia and protection against hypoxia . At higher doses, it can lead to toxic or adverse effects. For instance, excessive activation of antioxidant pathways may disrupt cellular homeostasis and lead to oxidative damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and energy metabolism. For example, it can modulate the activity of enzymes involved in the Nrf2 pathway, leading to changes in metabolic flux and metabolite levels . This interaction can influence cellular responses to oxidative stress and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . For instance, it may be transported into cells via specific transporters and accumulate in regions where oxidative stress responses are activated.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors involved in the Nrf2 pathway, thereby modulating gene expression and cellular responses to oxidative stress.
Preparation Methods
The synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of benzylamine with pyrrolidine-3-carboxylic acid. The process includes dissolving benzylamine in an appropriate solvent, followed by the gradual addition of pyrrolidine-3-carboxylic acid. The mixture is then heated to facilitate the reaction, and upon cooling, the product is crystallized . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carboxylic acid group, leading to the formation of various derivatives
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the synthesis of drugs for treating neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of fine chemicals and as a catalyst in various industrial processes .
Comparison with Similar Compounds
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-4-carboxy-2-pyrrolidinone: Similar structure but with a different position of the carboxylic acid group.
1-Methyl-5-oxo-3-pyrrolidinecarboxylic acid: Contains a methyl group instead of a benzyl group.
N-Phenyl-1-pyrrolidinecarboxamide: Features a phenyl group instead of a benzyl group
These comparisons highlight the unique structural features and reactivity of this compound, making it distinct in its applications and interactions.
Properties
IUPAC Name |
1-benzyl-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-6-10(12(15)16)8-13(11)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKQDWPBYULGPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5733-86-8 | |
Record name | 5-Oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5733-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005733868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5733-86-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid in the synthesis of Nebracetam Fumarate?
A1: this compound is a key intermediate in the synthesis of Nebracetam Fumarate []. The synthesis starts with itaconic acid dimethyl ester and benzylamine undergoing Michael addition and intramolecular cyclization to produce this compound methyl ester. This ester is then subjected to a series of reactions – reduction, chlorination, azidation, and hydrogenation – before finally undergoing salt formation to yield Nebracetam Fumarate [].
Q2: Can you elaborate on the synthesis process of this compound methyl ester, as mentioned in the research?
A2: The research paper describes a straightforward synthesis of the methyl ester. Itaconic acid dimethyl ester and benzylamine are reacted, leading to a Michael addition of the benzylamine to the itaconic acid derivative. This addition is followed by an intramolecular cyclization, resulting in the formation of this compound methyl ester []. This compound then serves as the foundation for the subsequent steps in the synthesis of Nebracetam Fumarate.
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